

# SCYX-7158 preclinical studies and selection

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## Compound Focus: Acoziborole

CAS No.: 1266084-51-8

Cat. No.: S517100

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## In Vitro & In Vivo Efficacy Profile

Parameter	Details
In Vitro Activity (IC <sub>90</sub> )	~0.07 µg/mL to 0.37 µg/mL against <i>T. b. brucei</i> , <i>T. b. rhodesiense</i> , and <i>T. b. gambiense</i> [1]
Minimum Inhibitory Concentration (MIC)	0.6 µg/mL ( <i>T. b. brucei</i> S427 strain) [1]
Mammalian Cell Cytotoxicity (L929 mouse cell line)	No significant inhibition at concentrations up to 50 µg/mL [1]
Cytochrome P450 Inhibition	IC <sub>50</sub> >10 µM for human isoforms CYP3A4, CYP1A2, CYP2C19, CYP2C9, CYP2D6 [1]
In Vivo Efficacy (Murine Stage 2 HAT Model)	100% cure rate with 7-day oral dosing at 25 mg/kg/day [1]
Lowest Efficacious Oral Dose	12.5 mg/kg (QD×7 days) in a murine stage 2 model [1] [2]

## Pharmacokinetic Properties Across Species

Parameter	Mouse	Rat	Cynomolgus Monkey
Administration Route	IV & Oral	Oral	IV & Oral (NG)
Dose	4.3 mg/kg (IV); 13.4 & 26 mg/kg (Oral)	25 mg/kg	2 mg/kg (IV); 10 mg/kg (NG)
Bioavailability	55%	Not explicitly stated	89%
Cmax (Plasma)	6.96 µg/mL (13.4 mg/kg); 9.8 µg/mL (26 mg/kg)	18.2 µg/mL	Not explicitly stated
AUC <sub>0-24h</sub> (Plasma)	82 h•µg/mL (13.4 mg/kg); 113 h•µg/mL (26 mg/kg)	291 h•µg/mL	78.8 h•µg/mL (IV)
Systemic Clearance (CL)	0.089 L/h/kg (IV)	0.092 L/kg/h (CL/F)	0.022 L/h/kg (IV)
Volume of Distribution (Vdss)	1.69 L/kg (IV)	Not explicitly stated	0.656 L/kg (IV)
Elimination Half-Life (t <sub>1/2</sub> )	26.6 h (IV)	Not explicitly stated	Not explicitly stated

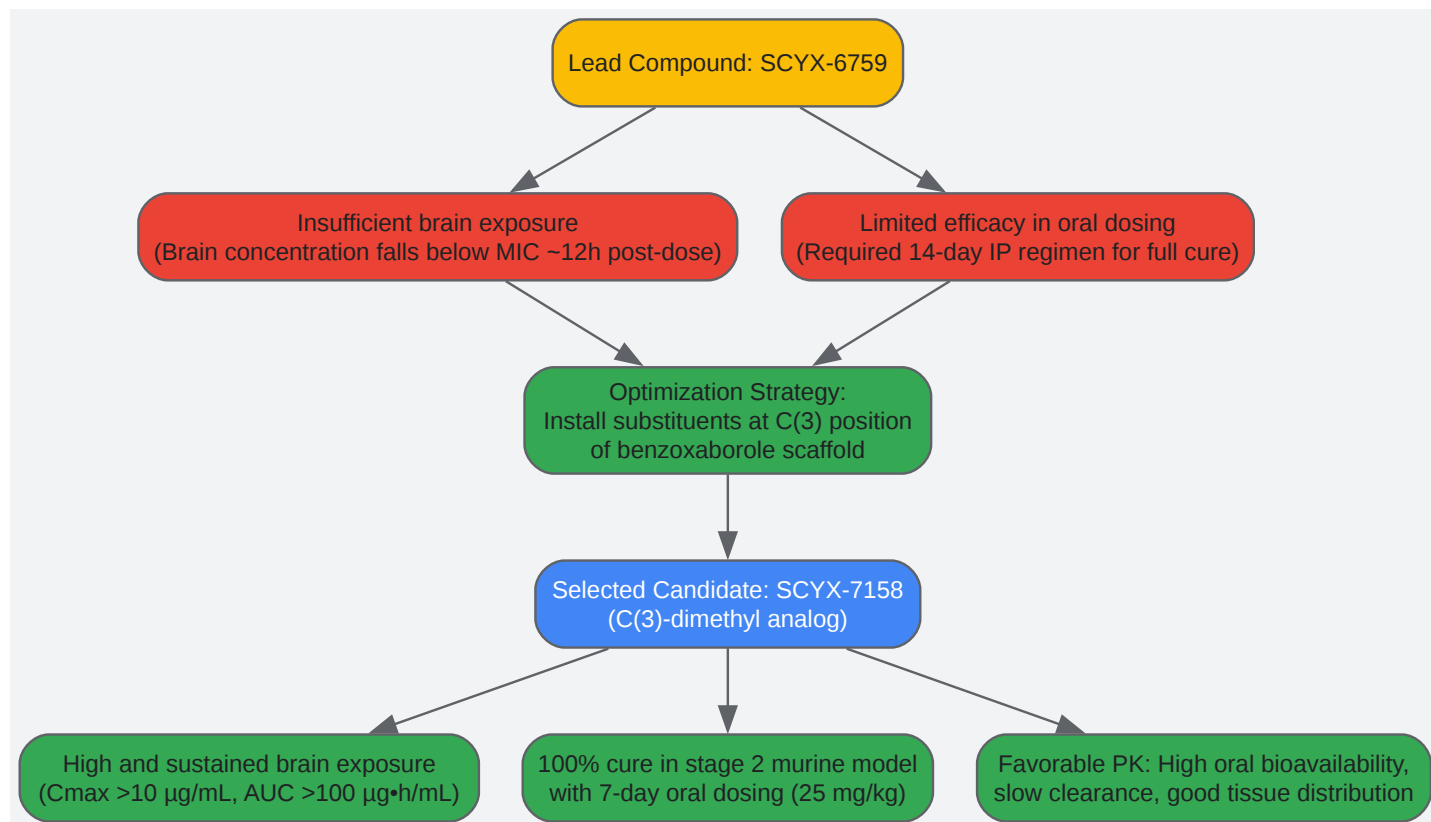
| **Brain Exposure (Cmax)** (After 25 mg/kg oral dose) | >10 µg/mL | Not explicitly stated | Not explicitly stated | | **Brain Exposure (AUC<sub>0-24h</sub>)** (After 25 mg/kg oral dose) | >100 µg•h/mL | Not explicitly stated | Not explicitly stated | | **CSF Exposure (Monkeys)** | Not Applicable | Not Applicable | ~5% of plasma concentration [3] |

*Table data synthesized from the preclinical pharmacology summary [1] and clinical mass balance study [3].*

*NG = Nasogastric; IV = Intravenous.*

## Rationale for Candidate Selection

The selection of SCYX-7158 resulted from the optimization of earlier benzoxaborole compounds [1] [2]. Its superior profile over the predecessor compound, SCYX-6759, is visualized in the following diagram, which maps the key challenges and the strategic solution that led to SCYX-7158.



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*Diagram of the compound optimization path from the lead to the selected candidate.*

## Detailed Experimental Protocols

The key experiments that established the profile of SCYX-7158 were conducted as follows:

### In Vitro Antitrypanosomal Activity and Cytotoxicity [1]

- **Parasite Strains & Culture:** Bloodstream-form trypanosomes (*T. b. brucei* 427, *T. b. rhodesiense* STIB900, *T. b. gambiense* 108R) were cultured in HMI-9 medium supplemented with 10% FBS and

10% Serum Plus at 37°C and 5% CO<sub>2</sub> [4] [2].

- **Viability Assay:** Compounds were serially diluted in DMSO and incubated with parasites for 72 hours. The IC<sub>90</sub> values were determined as the compound concentration that reduced parasite growth by 90%.
- **Mammalian Cell Cytotoxicity:** The mouse fibroblast cell line L929 was incubated with compounds for 72 hours to assess general cell toxicity.

## In Vivo Efficacy in Murine Stage 2 HAT Model [1]

- **Infection Model:** Female Swiss White mice were infected intraperitoneally with *T. b. brucei* TREU 667. Treatment was initiated 21 days post-infection, after the parasite had established in the CNS.
- **Dosing Regimen:** SCYX-7158 was administered orally, once daily for 7 days, at doses ranging from 12.5 to 50 mg/kg. The compound was formulated in 0.4% hydroxyethyl cellulose and 0.5% DMSO.
- **Cure Assessment:** Animals were monitored for 180 days post-infection. Cure was defined as the absence of detectable parasites in a tail vein blood sample and survival for the entire observation period.

## Pharmacokinetic and Brain Penetration Studies [1]

- **Animal Models:** Studies were conducted in uninfected mice, rats, and cynomolgus monkeys.
- **Sample Collection:** Following a single oral or intravenous dose, blood/plasma and brain samples were collected at predetermined time points. Brain homogenates were prepared for analysis.
- **Bioanalysis:** Concentrations of SCYX-7158 in plasma and brain were determined using validated LC-MS/MS methods. Pharmacokinetic parameters (AUC, C<sub>max</sub>, t<sub>1/2</sub>, etc.) were calculated using non-compartmental analysis.

The collective preclinical data demonstrated that SCYX-7158 (**Acoziborole**) met the critical need for a safe, effective, and orally available drug to treat the late-stage central nervous system infection of HAT [1] [4] [2]. Based on this strong profile, it was selected to enter preclinical development, with an expected progression to Phase I clinical trials in 2011 [1].

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## References

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